![molecular formula C22H27N5O5 B2738978 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 900006-12-4](/img/structure/B2738978.png)
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide
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Overview
Description
The compound contains several functional groups, including two amine groups, a morpholino group, and a nitrophenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . Without specific data, I can’t provide a detailed analysis of this compound’s structure.Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. The amine groups in this compound could potentially participate in reactions like alkylation, acylation, and condensation .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the compound’s structure and functional groups .Scientific Research Applications
Fluorescent Probes for Hypoxic Cells : A study developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) using a 4-nitroimidazole moiety as a hypoxic trigger and two morpholine groups. This probe displayed properties such as high selectivity, "Turn-On" fluorescence response, suitable sensitivity, and no cytotoxicity. It was successfully applied for imaging the hypoxic status of tumor cells like HeLa cells, demonstrating potential for biomedical research in disease-relevant hypoxia (Feng et al., 2016).
Cancer Research : Another study investigated the metabolism of N-nitroso-2,6-dimethylmorpholine (NNDM), a carcinogen inducing ductal adenocarcinoma of the pancreas in Syrian golden hamsters. It explored how NNDM is oxidized in different cell types of the pancreas and liver, providing insights into the metabolic pathways and potential targets for therapeutic intervention in pancreatic cancer (Scarpelli et al., 1982).
Synthesis and Structure of Copper(II) Complexes : A paper focused on the synthesis of binuclear copper(II) complexes with N-(5-chloro-2-hydroxyphenyl)-N′-[3-(dimethylamino)propyl]oxalamide. These complexes showed potent anticancer activities against human hepatocellular carcinoma cell SMMC-7721 and human lung adenocarcinoma cell A549. The study also explored their interactions with DNA, suggesting applications in the development of new anticancer drugs (Li et al., 2012).
Nitrosamine Formation in Drinking Water : Research on the occurrence of nitrosamines in source and drinking water highlighted the potential of secondary amines as nitrosamine precursors. This study is significant for understanding the chemical processes involved in water treatment and the implications for public health (Wang et al., 2011).
Blocking Carcinogenic N-Nitroso Compounds : A study demonstrated that ascorbic acid could block the formation of carcinogenic N-nitroso compounds in reactions involving morpholine. This finding has implications for reducing the risk of drug-induced carcinogenesis (Mirvish et al., 1972).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5/c1-25(2)18-7-3-16(4-8-18)20(26-11-13-32-14-12-26)15-23-21(28)22(29)24-17-5-9-19(10-6-17)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOLISQMFSZSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide |
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